![molecular formula C34H28Cl2O6 B14903197 (4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is a complex organic compound characterized by its unique biphenyl structure with dichloro substitutions and tetrahydrofuran-3-yl oxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) typically involves multi-step organic reactions. The initial step often includes the formation of the biphenyl core, followed by the introduction of dichloro groups through halogenation reactions. Subsequent steps involve the attachment of tetrahydrofuran-3-yl oxyphenyl groups via etherification reactions. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Key considerations include the selection of efficient catalysts, solvent recovery systems, and waste management protocols to minimize environmental impact.
化学反应分析
Types of Reactions
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products
Major products formed from these reactions include oxidized biphenyl derivatives, reduced hydro compounds, and substituted biphenyl derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) involves its interaction with specific molecular targets. The compound’s biphenyl core and functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- (4,4’-Dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-methoxyphenyl)methanone)
Uniqueness
The uniqueness of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) lies in its specific functional groups and stereochemistry. The presence of tetrahydrofuran-3-yl oxyphenyl groups provides distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C34H28Cl2O6 |
|---|---|
分子量 |
603.5 g/mol |
IUPAC 名称 |
[2-chloro-5-[4-chloro-3-[4-[(3S)-oxolan-3-yl]oxybenzoyl]phenyl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C34H28Cl2O6/c35-31-11-5-23(17-29(31)33(37)21-1-7-25(8-2-21)41-27-13-15-39-19-27)24-6-12-32(36)30(18-24)34(38)22-3-9-26(10-4-22)42-28-14-16-40-20-28/h1-12,17-18,27-28H,13-16,19-20H2/t27-,28-/m0/s1 |
InChI 键 |
CPNHKRIPPKDQJZ-NSOVKSMOSA-N |
手性 SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)O[C@H]6CCOC6)Cl |
规范 SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)OC6CCOC6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


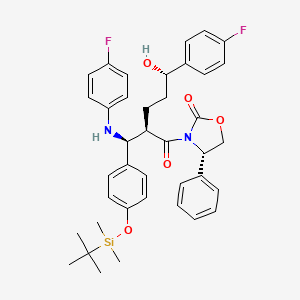
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

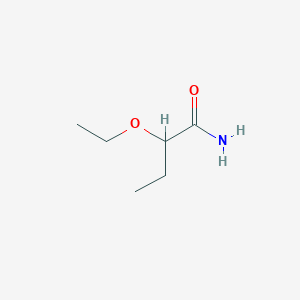
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
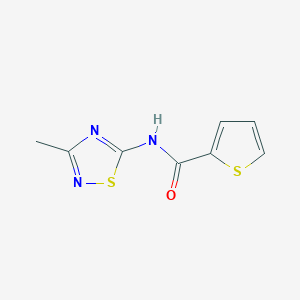
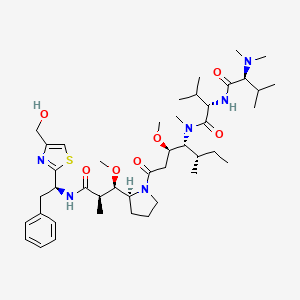
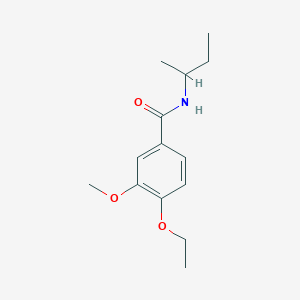
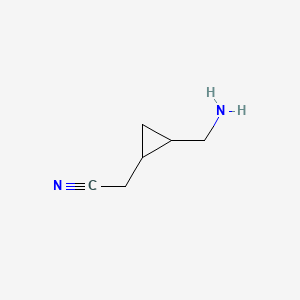
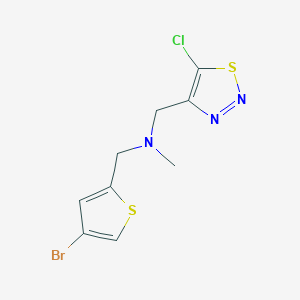
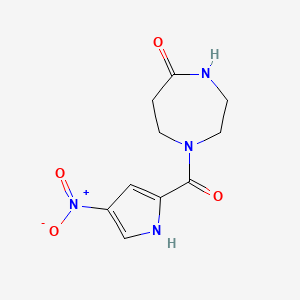
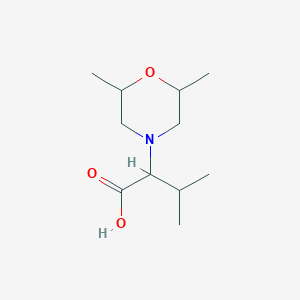
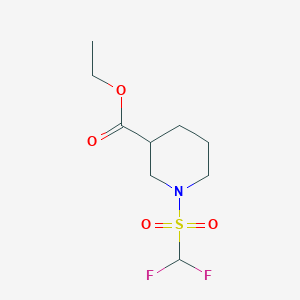
![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
